N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Description

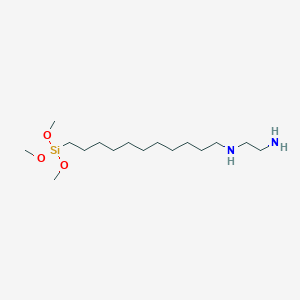

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane (CAS 121772-92-7) is a bifunctional organosilane coupling agent with the molecular formula C₁₆H₃₈N₂O₃Si and a molecular weight of 334.57 g/mol . Its structure features an extended 11-carbon alkyl chain terminated by two primary amine groups (-NH₂) and three methoxysilyl (-Si(OCH₃)₃) groups. This configuration enables dual functionality: the methoxysilyl groups hydrolyze to form covalent bonds with inorganic substrates (e.g., glass, metals), while the amine groups facilitate interactions with organic polymers or biomolecules .

Key physical properties include:

- Boiling Point: 155–159°C at 0.4 mmHg

- Density: 0.873 g/mL at 25°C

- Refractive Index: 1.4515

- Purity: ≥97%

Its extended spacer chain distinguishes it from shorter-chain silanes, allowing for enhanced flexibility and reduced steric hindrance in applications such as nanoparticle deposition, polymer composites, and surface functionalization .

Properties

IUPAC Name |

N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXIOKPOFUXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556884 | |

| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121772-92-7 | |

| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 11-Bromoundecyltrimethoxysilane

The precursor 11-bromoundecyltrimethoxysilane is synthesized through hydrosilylation of 9-bromoundecene with trichlorosilane, followed by methoxylation. Trichlorosilane reacts with 9-bromoundecene in the presence of a platinum catalyst (e.g., chloroplatinic acid in tetrahydrofuran) at 70–90°C. Subsequent methoxylation replaces chlorine atoms with methoxy groups using trimethyl orthoformate, yielding the brominated silane intermediate.

Alkylation with Ethylenediamine

In the key step, 11-bromoundecyltrimethoxysilane undergoes alkylation with excess ethylenediamine. The reaction is conducted at 70°C for 4 hours under inert conditions to prevent hydrolysis of the trimethoxysilyl group. Ethylenediamine acts as both a nucleophile and a solvent, ensuring complete substitution of the bromide. The mechanism follows an SN2 pathway, where the primary amine attacks the electrophilic carbon adjacent to the bromine atom, displacing bromide and forming the secondary amine product.

Table 1: Reaction Parameters for Alkylation Step

| Parameter | Value/Detail |

|---|---|

| Reactant Ratio | 1:5 (silane : ethylenediamine) |

| Temperature | 70°C |

| Duration | 4 hours |

| Yield | Not explicitly reported |

| Boiling Point (Product) | 155–159°C at 4 mmHg |

| Density (20°C) | 0.9553 g/cm³ |

Purification and Characterization

Vacuum Distillation

Post-reaction purification involves vacuum distillation to isolate the product from unreacted ethylenediamine and byproducts. The low-pressure distillation (0.4–0.5 mmHg) prevents thermal decomposition, given the compound’s sensitivity to prolonged heating. The product is collected as a pale yellow liquid.

Spectroscopic Analysis

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure:

-

FTIR : Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C–N bend), and 1080 cm⁻¹ (Si–O–C asymmetric stretch).

-

¹H NMR : Signals at δ 2.6–2.8 ppm (m, –NH–CH₂–CH₂–NH₂), δ 1.2–1.4 ppm (m, undecyl chain), and δ 3.5 ppm (s, –OCH₃).

Optimization Considerations

Solvent and Stoichiometry

Using excess ethylenediamine (5:1 molar ratio) ensures complete conversion of the brominated silane. The reaction’s exothermic nature necessitates controlled addition to maintain temperatures below 70°C, preventing side reactions such as oligomerization.

Hydrolytic Sensitivity

The trimethoxysilyl group’s susceptibility to hydrolysis (Hydrolytic Sensitivity: 7/10) mandates anhydrous conditions. Residual moisture leads to premature silanol formation, reducing the compound’s efficacy as a coupling agent.

Alternative Synthetic Approaches

While the alkylation method dominates industrial production, alternative routes include:

Reductive Amination

A hypothetical pathway involves reductive amination of 11-aminoundecyltrimethoxysilane with glyoxal, though this method is less documented. Challenges include controlling selectivity between primary and secondary amine formation.

Silane Modification

Patent literature describes functionalizing pre-synthesized aminosilanes with epoxy or thiol groups, but these modifications target downstream applications rather than the core synthesis.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane undergoes various chemical reactions, including:

Condensation Reactions: The amino groups can react with carbonyl compounds to form Schiff bases.

Hydrolysis and Condensation: The methoxysilane groups can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

Condensation Reactions: Typically carried out in the presence of a catalyst such as acetic acid, under mild heating conditions.

Hydrolysis and Condensation: Requires the presence of water and can be catalyzed by acids or bases.

Substitution Reactions: Often performed in polar solvents like ethanol or methanol, with the reaction mixture heated to reflux.

Major Products Formed

Schiff Bases: Formed from the reaction with carbonyl compounds.

Siloxane Networks: Resulting from the hydrolysis and condensation of methoxysilane groups.

Alkylated Amines: Produced from nucleophilic substitution reactions.

Scientific Research Applications

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite systems.

Biology: Employed in the modification of surfaces for cell culture, enhancing cell adhesion and proliferation.

Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various drug molecules.

Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane involves its ability to form covalent bonds with both organic and inorganic substrates. The amino groups can interact with various functional groups through hydrogen bonding, ionic interactions, and covalent bonding. The methoxysilane groups can hydrolyze to form silanols, which can then condense to form siloxane networks, providing strong adhesion and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-N-Benzylaminoethyl)-3-aminopropyltrimethoxysilane (CAS 209866-89-7)

- Molecular Formula : C₁₅H₂₈N₂O₃Si

- Molecular Weight : 312.48 g/mol

- Key Features :

- Applications : Primarily used as a coupling agent with film-forming capabilities. The benzyl group may enhance hydrophobicity but reduces compatibility with polar substrates .

(3-Aminopropyl)triethoxysilane (APTES)

- Molecular Formula: C₉H₂₃NO₃Si

- Molecular Weight : 221.37 g/mol

- Key Features :

- Short 3-carbon chain with a single primary amine group.

- Ethoxysilyl groups (-Si(OCH₂CH₃)₃) hydrolyze slower than methoxysilyl groups, affecting bonding kinetics.

- Applications: Widely used in surface modification for biosensors and nanocomposites. The shorter chain limits flexibility, making it less effective in applications requiring remote binding .

Comparative Data Table

Performance and Reactivity Differences

Spacer Chain Length: The 11-carbon chain in the target compound provides superior flexibility and reduces steric hindrance, enabling "remote" binding to substrates—critical for stabilizing nanoparticles or creating spaced functional layers . Shorter-chain analogues (e.g., APTES) are less effective in such applications due to rigidity.

Secondary amines (e.g., in the benzyl-substituted analogue) exhibit lower nucleophilicity, limiting their utility in covalent conjugation .

Safety Profile :

- The target compound’s higher HMIS health rating (3 vs. 2) necessitates stricter handling protocols compared to analogues .

Biological Activity

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane, often referred to as amino-silane, is a silane compound with significant applications in materials science and biological fields. Its structure includes a long hydrocarbon chain, which contributes to its amphiphilic properties, making it suitable for various surface modification processes. This article presents a detailed overview of its biological activity, including its interactions with biological systems, applications in biomedical fields, and relevant research findings.

- Molecular Formula : C16H38N2O3Si

- Molecular Weight : 334.57 g/mol

- Purity : 97%

- Boiling Point : 155-159 °C (0.4 mmHg)

- Density : 0.873 g/mL at 25 °C

- Refractive Index : 1.4515 at 20 °C

These properties indicate that the compound is a diamino functional trialkoxy silane, characterized by both primary and secondary amine functionalities, which are crucial for its biological interactions and applications in surface chemistry .

Surface Modification and Biocompatibility

This compound has been extensively studied for its ability to modify surfaces for improved biocompatibility. It acts as a coupling agent that enhances the adhesion of biological molecules to surfaces, which is vital in applications such as biosensors and drug delivery systems.

- Surface Coating : The amino-silane can be used to create functionalized surfaces that promote cell adhesion and proliferation. For instance, studies have demonstrated that surfaces treated with amino-silanes exhibit enhanced interaction with proteins and cells due to increased surface energy and functional groups available for bonding .

- Wettability Modulation : Research indicates that amino-silane coatings can switch between hydrophobic and hydrophilic states when exposed to different chemical environments (e.g., acetic acid), which can be exploited in applications requiring dynamic surface properties .

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial activity, making it a candidate for use in coatings that prevent biofilm formation on medical devices.

- Case Study : A study investigating the antimicrobial efficacy of silane-modified surfaces found that those treated with amino-silanes significantly reduced bacterial adhesion compared to untreated surfaces. This property is particularly beneficial in preventing infections associated with implanted medical devices .

Table of Biological Activities

Applications in Biomedical Fields

The unique properties of this compound make it suitable for various biomedical applications:

- Biosensors : Its ability to functionalize sensor surfaces enhances the detection of biomolecules through improved binding efficiency.

- Drug Delivery Systems : The compound can be utilized to modify nanoparticles or other drug carriers, improving their interaction with target cells.

- Tissue Engineering : By promoting cell adhesion and growth, amino-silanes can be incorporated into scaffolds used in tissue engineering applications.

Q & A

Basic: What key physicochemical properties of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane are critical for its role as a coupling agent in surface modification?

Answer:

The compound (CAS 121772-92-7) has a molecular weight of 334.57 g/mol (C₁₆H₃₈N₂O₃Si) and features a long hydrophobic undecanyl chain terminated by two amine groups. Key properties include:

- Boiling Point : 155–159°C at 4 mmHg, requiring vacuum distillation for purification .

- Density : 0.873 g/cm³, influencing solvent compatibility and reaction kinetics .

- Extended Spacer Group : The 11-aminoundecyl chain enables "remote binding," reducing steric hindrance during substrate attachment .

- Hydrolysis Sensitivity : Trimethoxysilane groups react with moisture, necessitating anhydrous handling .

Advanced: How can researchers optimize hydrolysis and condensation conditions to achieve uniform surface functionalization?

Answer:

Controlled hydrolysis is critical to avoid premature polymerization. Methodological recommendations include:

- Solvent Choice : Use aprotic solvents (e.g., toluene) to slow hydrolysis, enabling controlled silanol (Si-OH) formation .

- pH Control : Acidic conditions (pH 4–5) catalyze hydrolysis while minimizing amine protonation, preserving reactivity .

- Curing Temperature : Post-application curing at 80–120°C enhances crosslinking via Si-O-Si network formation .

- Moisture Gradients : For substrates like SiO₂, pre-treatment with O₂ plasma improves surface hydroxyl density, promoting uniform silane adhesion .

Basic: What spectroscopic techniques validate the structural integrity of this compound post-synthesis?

Answer:

- FTIR : Confirm Si-O-C (~1100 cm⁻¹) and primary/secondary amine peaks (3300–3500 cm⁻¹) .

- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.5 ppm for -OCH₃) and amine protons (δ ~1.5–2.5 ppm) .

- TGA : Assess thermal stability; decomposition typically occurs >300°C, with residual ash indicating inorganic content .

Advanced: What strategies mitigate amine oxidation during high-temperature applications (e.g., nanocomposite fabrication)?

Answer:

- Inert Atmosphere : Process under N₂/Ar to prevent amine oxidation to nitroxides or imines .

- Antioxidant Additives : Incorporate reducing agents (e.g., ascorbic acid) at 0.1–1 wt% to stabilize amines .

- Lower Processing Temperatures : Use stepwise curing (e.g., 60°C → 100°C) to minimize thermal degradation .

- Post-Functionalization Quenching : Terminate unreacted amines with acetic anhydride to block reactive sites .

Basic: What safety protocols are essential when handling this compound?

Answer:

- HMIS Rating : Health hazard = 3 (severe), flammability = 1 (slight). Use nitrile gloves, goggles, and fume hoods .

- Storage : Keep in sealed containers under dry N₂ to prevent hydrolysis .

- Spill Management : Neutralize with vermiculite or sand; avoid water to prevent exothermic silanol formation .

Advanced: How does the extended spacer group impact binding efficiency in nanoparticle functionalization?

Answer:

Compared to shorter-chain analogs (e.g., aminopropyltrimethoxysilane):

- Reduced Steric Hindrance : The 11-carbon chain positions amines ~1.5 nm from the substrate, improving accessibility for biomolecule conjugation (e.g., antibodies, DNA) .

- Flexibility : The spacer allows conformational adaptation, enhancing binding to irregular surfaces (e.g., mesoporous silica in M41S frameworks) .

- Quantitative Data : Surface coverage increases by ~30% vs. shorter spacers, as measured by XPS or QCM-D .

Basic: How is this silane used in nanotechnology applications like e-beam lithography?

Answer:

In e-beam lithography, the compound acts as an adhesion promoter:

- Procedure : Spin-coat a 1–5% solution onto substrates (e.g., Si/SiO₂), cure at 100°C for 1 hr to form a amine-rich monolayer .

- Function : Enhances resist-substrate adhesion by ~40%, reducing pattern collapse during development .

Advanced: What analytical methods resolve contradictions in surface coverage measurements (e.g., XPS vs. ellipsometry)?

Answer:

- XPS Limitations : Overestimates coverage due to substrate signal attenuation; use low take-off angles (10–30°) for accuracy .

- Ellipsometry Assumptions : Model refractive index (n) as 1.45–1.50 for silane layers; cross-validate with AFM thickness measurements .

- Fluorescent Labeling : Tag amines with FITC and quantify via fluorescence microscopy for direct comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.